molecular formula C20H24FN3O4 B12627053 (3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B12627053
M. Wt: 389.4 g/mol
InChI Key: LNQJCCOJHFODLA-OMMUHCLJSA-N
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Description

The compound (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic molecule featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrole derivative, forming the spiro[indole-pyrrole] core.

    Functional group modifications: Introduction of the fluorine atom, methoxypropyl group, and isopropyl group is carried out through selective halogenation, alkylation, and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione: can be compared with other spirocyclic compounds, such as:

    Spiro[indole-pyrrolidine] derivatives: These compounds share a similar core structure but differ in the substituents attached to the spirocyclic system.

    Fluorinated indole derivatives: These compounds contain a fluorine atom on the indole ring but may lack the spirocyclic structure.

    Methoxypropyl-substituted compounds: These compounds feature a methoxypropyl group but may have different core structures.

The uniqueness of (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

(3aR,6aS)-5'-fluoro-5-(3-methoxypropyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C20H24FN3O4/c1-10(2)16-14-15(18(26)24(17(14)25)7-4-8-28-3)20(23-16)12-9-11(21)5-6-13(12)22-19(20)27/h5-6,9-10,14-16,23H,4,7-8H2,1-3H3,(H,22,27)/t14-,15-,16?,20?/m0/s1

InChI Key

LNQJCCOJHFODLA-OMMUHCLJSA-N

Isomeric SMILES

CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCCOC)C3(N1)C4=C(C=CC(=C4)F)NC3=O

Canonical SMILES

CC(C)C1C2C(C(=O)N(C2=O)CCCOC)C3(N1)C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

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